Quadrone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

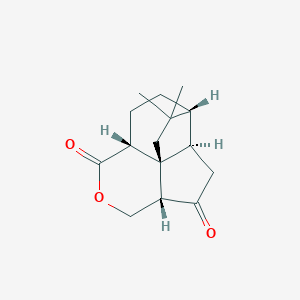

Quadrone is a delta-lactone.

10,10-Dimethyloctahydro-6,8b-ethanocyclopenta(de)isochromene-1,4-dione is a natural product found in Aspergillus terreus with data available.

科学的研究の応用

天然Quadroneの合成

This compoundは、(-)-10-カンファースルホン酸のアンモニウム塩から出発して、天然形で合成されています . この合成は、その絶対配置の直接的な証拠を提供します . これらの新規セスキテルペンの興味深い細胞毒性と挑戦的な構造的特徴は、広範囲にわたる合成活動を誘発してきました .

Aspergillus terreusの代謝産物

This compoundは、Aspergillus terreusから単離された代謝産物です . これらの新規セスキテルペンの構造的特徴は、広範囲にわたる合成活動を誘発してきました .

細胞毒性

This compoundは、興味深い細胞毒性を持っています . これらの特性により、広範囲にわたる合成活動が行われ、数多くのエレガントな全合成が達成されてきました .

無人航空機(UAV)開発

This compoundは、遠隔操作のUAV開発に使用されています . This compoundは、GUIとthis compound間の通信がワイヤレス通信システムを使用して行われるグラフィカルユーザーインターフェース(GUI)の助けを借りて制御されます .

交通管制と監視

Safety and Hazards

Safety data for Quadrone suggests that dust formation should be avoided and contact with skin and eyes should be prevented . It is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

作用機序

Target of Action

Quadrone is a sesquiterpene originally isolated from the fungus Aspergillus terreus . It has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the primary targets of this compound are likely to be cellular components or processes that are crucial for the survival and proliferation of these cancer cells.

Mode of Action

Its cytotoxicity suggests that it may interact with its targets in a way that disrupts normal cellular functions, leading to cell death

Biochemical Pathways

The biosynthesis of this compound involves a multistep carbocation rearrangement , but the downstream effects of this process on other biochemical pathways remain to be elucidated.

Result of Action

This compound has been found to be cytotoxic to human carcinoma KB cells in vitro . This suggests that the molecular and cellular effects of this compound’s action include disruption of normal cellular functions and induction of cell death in these cancer cells.

生化学分析

Biochemical Properties

Quadrone interacts with various enzymes and proteins in biochemical reactions. A novel sesquiterpene synthase has been identified that is capable of generating β-terrecyclene, a compound possessing the quadrane scaffold .

Cellular Effects

Its potent antimicrobial and anticancer activities suggest that it influences cell function, possibly impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves a complex multistep carbocation rearrangement . This process dramatically alters the bonding, hybridization, and stereochemistry of the substrate’s carbon atoms to form the unique quadrane scaffold

Metabolic Pathways

It is known that the biosynthesis of this compound involves a novel sesquiterpene synthase

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Quadrone involves the condensation of 2,3-dimethoxy-1,4-naphthoquinone with 4-nitrobenzaldehyde followed by reduction of the nitro group to an amine and subsequent cyclization to form the final product.", "Starting Materials": [ "2,3-dimethoxy-1,4-naphthoquinone", "4-nitrobenzaldehyde", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Dissolve 2,3-dimethoxy-1,4-naphthoquinone (1.0 g) and 4-nitrobenzaldehyde (1.2 g) in ethanol (20 mL) and add acetic acid (0.5 mL). Stir the mixture at room temperature for 24 hours.", "Step 2: Add sodium borohydride (0.5 g) to the reaction mixture and stir for an additional 2 hours.", "Step 3: Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).", "Step 4: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain a crude product.", "Step 5: Dissolve the crude product in ethanol (10 mL) and add acetic acid (0.5 mL). Heat the mixture to reflux for 4 hours.", "Step 6: Cool the reaction mixture to room temperature and add water (10 mL). Extract with ethyl acetate (3 x 10 mL).", "Step 7: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the final product, Quadrone." ] } | |

CAS番号 |

66550-08-1 |

分子式 |

C15H20O3 |

分子量 |

248.32 g/mol |

IUPAC名 |

(1S,2S,5R,9S,12S)-13,13-dimethyl-7-oxatetracyclo[7.5.0.01,5.02,12]tetradecane-4,8-dione |

InChI |

InChI=1S/C15H20O3/c1-14(2)7-15-9-4-3-8(14)10(15)5-12(16)11(15)6-18-13(9)17/h8-11H,3-7H2,1-2H3/t8-,9+,10-,11+,15-/m0/s1 |

InChIキー |

BBIDMUQZCCGABN-UXSWQMMLSA-N |

異性体SMILES |

CC1(C[C@]23[C@@H]4CC[C@H]1[C@@H]2CC(=O)[C@H]3COC4=O)C |

SMILES |

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |

正規SMILES |

CC1(CC23C4CCC1C2CC(=O)C3COC4=O)C |

外観 |

Colourless to light tan residue |

| 74807-65-1 | |

同義語 |

6,8b-Ethano-8bH-cyclopenta(de)-2-benzopyran-1,4-dione, octahydro-10,10-dimethyl-, (3aalpha,5abeta,6alpha,8aalpha,8balpha)- quadrone |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

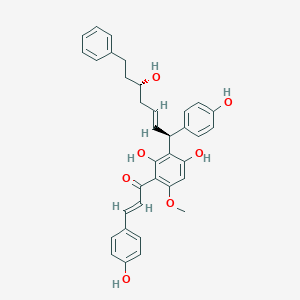

![2,2,2-trifluoro-N-[(7S)-1,2,3,9-tetramethoxy-10-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B16294.png)